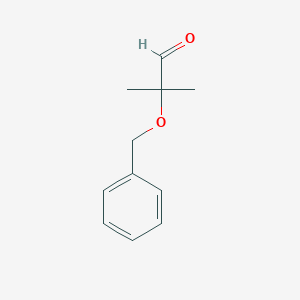

2-(Benzyloxy)-2-methylpropanal

Übersicht

Beschreibung

2-(Benzyloxy)-2-methylpropanal is a chemical compound that belongs to the class of aldehydes. It is also known as benzyl 2-methyl-2-propoxyacetate or benzyl 2-methylpropanoate. This compound is widely used in the field of organic chemistry for the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- 2-(Benzyloxy)-2-methylpropanal is utilized in the synthesis of various compounds. For example, it is used in the mix-and-heat benzylation of alcohols to convert them into benzyl ethers, a process described as efficient with good to excellent yield (Poon & Dudley, 2006). Similarly, it plays a role in the preparation of benzyl ethers and esters, offering a mild and effective approach for synthesis (López & Dudley, 2008).

Chemical Properties and Applications

- In organometallic chemistry, this compound derivatives are used to synthesize benzyloxy-functionalized diiron 1,3-propanedithiolate complexes. These complexes are structurally characterized and studied for their electrochemical properties, relevant to the active site of [FeFe]-hydrogenases (Song et al., 2012).

- The compound also finds application in the field of organic synthesis, such as in the novel synthesis of 1β-methylcarbapenem antibiotics. This involves a chelation-controlled aldol reaction of 3-benzyloxy-2-methylpropanal with ketene trimethylsilyl acetal (Shirai & Nakai, 1989).

Advanced Chemical Synthesis

- In more complex chemical syntheses, this compound derivatives are used in the synthesis of 2-benzoxepines from Morita-Baylis-Hillman adducts, demonstrating a facile tandem construction of C–O and C–C bonds (Das et al., 2006). It also plays a role in the development of functional exo-7-oxanorbornene dendron macromonomers via thiol-Michael coupling and ring-opening metathesis polymerization, contributing to the field of polymer chemistry (Liu, Burford, & Lowe, 2014).

Photoinitiator Decomposition Study

- This compound has been investigated in the study of photoinitiator decomposition, specifically examining its role in the generation and addition of radicals to acrylate. This research contributes to a deeper understanding of photochemical processes (Vacek et al., 1999).

Biomedical Applications

- Although your request excluded drug-related information, it's noteworthy that derivatives of this compound have been investigated for potential biological activities, including antihistaminic properties, indicating a broader scope of application beyond basic chemistry (Arayne et al., 2017).

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-(Benzyloxy)-2-methylpropanal” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, which could be an area of future research .

Wirkmechanismus

Target of Action

Similar compounds, such as benzylic halides, are known to react via sn1 and sn2 pathways . The adjacent aromatic ring enhances the reactivity of these compounds .

Mode of Action

It can be inferred from similar compounds that it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The oxygen in the compound can act as a nucleophile in competition with nitrogen, leading to the reversible formation of a hemiketal .

Biochemical Pathways

Similar compounds are known to participate in various metabolic pathways, including catabolic pathways that break down larger molecules into smaller ones .

Pharmacokinetics

The principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds are known to undergo oxidation at the benzylic position, leading to the formation of new compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-(Benzyloxy)-2-methylpropanal. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is known to be influenced by mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

2-methyl-2-phenylmethoxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXDMMPRRCEHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145486-31-3 | |

| Record name | 2-(benzyloxy)-2-methylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)